Methyl 4-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate
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Overview
Description
The compound you mentioned contains several structural components including a methyl group, a piperidine ring, an acetamido group, and a thiadiazole ring. Thiadiazole is a type of heterocyclic compound that contains a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene bridges and one amine bridge .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiadiazole ring and the piperidine ring would likely contribute to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiadiazole and piperidine rings, as well as the acetamido group. The nitrogen and sulfur atoms in the thiadiazole ring could potentially act as nucleophiles in certain reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiadiazole and piperidine rings could impact its solubility, while the acetamido group could influence its acidity or basicity .Scientific Research Applications
Molecular Structure Analysis
The molecular structure of compounds related to Methyl 4-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate has been studied, highlighting the synthesis and structural features. For instance, Ismailova et al. (2014) focused on the synthesis of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, revealing insights into molecular configurations through crystallographic analysis (Ismailova et al., 2014).
Synthetic Methods and Organic Synthesis
The compound's relevance in organic synthesis is evident from the work of Magano et al. (2014), who discussed various synthetic pathways, including the use of palladium-catalyzed CH functionalization, demonstrating the compound's utility in medicinal chemistry synthesis (Magano et al., 2014).
Antiproliferative Effects
A study by Kumar et al. (2014) explored the antiproliferative effect of compounds including methyl 3-methoxy-4-(4-oxo-3-(5-(piperazin-1-yl)pyridin-2-yl)thiazolidin-2-yl)benzoate, highlighting its potent activity against human leukemic cells. This suggests potential applications in cancer research and treatment (Kumar et al., 2014).
Biological Activities and Applications
The biological activities of 1,3,4-thiadiazole amide derivatives containing piperazine, which are structurally similar to the compound , have been synthesized and assessed for their inhibitory effects on Xanthomonas campestris pv. oryzae, indicating potential applications in agriculture and biotechnology (Xia, 2015).
Spectroscopic Studies and Molecular Aggregation
Research by Matwijczuk et al. (2016) on compounds including 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol demonstrated the effects of molecular aggregation in organic solvents. This study contributes to understanding the photophysical properties of such compounds, relevant in materials science and spectroscopy (Matwijczuk et al., 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with their targets, leading to various biological effects .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence their bioavailability.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole compounds in various solvents may suggest that the compound’s action could be influenced by the environment in which it is administered.
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives, like this compound, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiadiazole derivative and the biomolecule it interacts with .
Cellular Effects
It is known that thiadiazole derivatives can influence cell function in various ways . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
methyl 4-[[2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-12-20-21-17(26-12)13-7-9-22(10-8-13)11-16(23)19-15-5-3-14(4-6-15)18(24)25-2/h3-6,13H,7-11H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHOFMBLUAVVQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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